Pyrazolo[1,5-a]pyrimidine-3-carbothioamide
Description
Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold in Chemical Biology and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in the development of novel therapeutic agents due to its broad spectrum of biological activities. nih.gov This versatile scaffold has been identified as a key component in compounds exhibiting anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. nih.goviaea.org Its significance stems from its ability to act as a bioisostere of purines, enabling it to mimic natural nucleobases and interact with purinergic receptors and enzymes involved in cellular signaling pathways. nih.gov
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery, and the pyrazolo[1,5-a]pyrimidine framework has proven to be a valuable template for the design of such inhibitors. nih.gov Several pyrazolo[1,5-a]pyrimidine-based compounds have shown promising results in preclinical studies for various cancer types. eurjchem.comekb.eg
The structural rigidity and planar nature of the fused ring system, combined with the numerous sites available for chemical modification, allow for the fine-tuning of the physicochemical properties and biological activity of these compounds. This synthetic tractability has enabled the creation of large libraries of derivatives for high-throughput screening, leading to the identification of potent and selective modulators of various biological targets. nih.gov
Rationale for Investigating Pyrazolo[1,5-a]pyrimidine-3-carbothioamide Derivatives
The investigation of this compound derivatives is driven by the principles of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. In this context, the carbothioamide group serves as a bioisostere of the carboxamide group, a common functional group in many biologically active molecules.
The substitution of an oxygen atom with a sulfur atom in the amide moiety leads to several changes in the molecule's properties. Thioamides are known to have different hydrogen bonding capabilities, lipophilicity, and metabolic stability compared to their amide counterparts. These differences can lead to altered binding interactions with target proteins and improved drug-like properties. The rationale for investigating these specific derivatives can be summarized as follows:
Modulation of Biological Activity: The distinct electronic and steric properties of the carbothioamide group can lead to a different binding mode or affinity for the target protein, potentially resulting in enhanced potency or a novel biological activity profile.
Improved Pharmacokinetic Properties: Thioamides can exhibit increased metabolic stability compared to amides, as they are often less susceptible to enzymatic hydrolysis. This can lead to a longer half-life and improved bioavailability.
Novel Intellectual Property: The synthesis of novel carbothioamide derivatives provides an opportunity to generate new intellectual property in a competitive area of drug discovery.
Research into related pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown that the presence of a carbothioamide moiety can contribute to significant anticancer activity, further justifying the exploration of this functional group within the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Historical Context and Evolution of Pyrazolo[1,5-a]pyrimidine Research as Bioisosteres
The concept of bioisosterism has been a guiding principle in medicinal chemistry for decades, and the pyrazolo[1,5-a]pyrimidine scaffold has a rich history in this regard. Initially recognized as structural analogs of purines, these compounds were investigated as potential antimetabolites that could interfere with nucleic acid biosynthesis and other purine-dependent pathways. nih.gov This line of inquiry led to the discovery of their broad biological activities and their potential as therapeutic agents.
The evolution of research in this area has been marked by a systematic exploration of substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring system to optimize biological activity. The 3-position has been identified as a critical site for modification, with numerous studies focusing on the synthesis and evaluation of derivatives bearing different functional groups at this position. The introduction of the carbothioamide group is a logical progression of this research, building upon the extensive knowledge gained from the study of the corresponding carboxamide derivatives. evitachem.com
The development of modern synthetic methodologies has greatly facilitated the synthesis of a wide range of pyrazolo[1,5-a]pyrimidine derivatives, allowing for a more detailed investigation of structure-activity relationships. While the specific history of this compound is not extensively documented in dedicated research articles, its emergence is a direct result of the ongoing efforts to expand the chemical diversity and therapeutic potential of the pyrazolo[1,5-a]pyrimidine class of compounds. The commercial availability of this compound further suggests its role as a building block in the synthesis of more complex molecules for biological screening. cymitquimica.com More recent research has also explored the replacement of the amide group in pyrazolo[1,5-a]pyrimidine inhibitors with other bioisosteres, such as 1,2,4-triazoles, to improve potency and metabolic stability. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCMCBNIRYVBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=S)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine 3 Carbothioamide and Analogous Structures
General Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is predominantly achieved through the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. The most common approaches include cyclization reactions, condensation reactions, and multi-component reactions. nih.govnih.gov
Cyclization Reactions from Aminopyrazoles and 1,3-Biselectrophiles
A widely employed and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction of 3-aminopyrazoles or 5-aminopyrazoles with various 1,3-biselectrophilic compounds. mdpi.com These biselectrophiles can include β-dicarbonyl compounds, β-enaminones, β-haloenones, and β-ketonitriles. mdpi.com
The reaction between 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds, for instance, leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov The choice of the β-dicarbonyl compound plays a crucial role in controlling the reaction pathway. nih.gov Similarly, the reaction of 5-aminopyrazoles with β-ketoesters is a common strategy. researchgate.net
Enaminones are also effective 1,3-biselectrophiles for this transformation. For example, the reaction of 5-amino-1H-pyrazoles with enaminones in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) in refluxing acetic acid yields the corresponding pyrazolo[1,5-a]pyrimidines. unisi.it Pyridine (B92270) can also be utilized as a catalyst for this cyclocondensation. unisi.it
| Reactant 1 | Reactant 2 (1,3-Biselectrophile) | Product | Reference |
| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Aminopyrazoles | β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 3-Amino-1H-pyrazole | Enaminone derivative | Pyrazolo[1,5-a]pyrimidine | unisi.it |
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. A frequently utilized strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the pyrimidine ring. nih.gov These reactions are typically carried out under acidic or basic conditions and can be facilitated by catalysts like Lewis acids or bases. nih.gov
For instance, the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid using acetic acid as a solvent provides a simple and high-yielding procedure for novel pyrazolo[1,5-a]pyrimidine analogues. The reaction of isoflavones with 3-aminopyrazole (B16455) can lead to the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines or 6,7-diarylpyrazolo[1,5-a]pyrimidines depending on the reaction conditions (microwave irradiation vs. conventional heating). researchgate.net Furthermore, chalcones have been reacted with 3-(4-chlorophenyl)pyrazol-5-amine to form pyrazolo[1,5-a]pyrimidines. ekb.eg
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 5-Aminopyrazoles | β-Dicarbonyl compounds | Acidic or basic | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Substituted 5-aminopyrazoles | 1,3-Diketones or keto esters | H2SO4, AcOH | Pyrazolo[1,5-a]pyrimidine analogues | |
| 3-Aminopyrazole | Isoflavone | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidines | researchgate.net |
| 3-Aminopyrazole | Isoflavone | Conventional heating | 6,7-Diarylpyrazolo[1,5-a]pyrimidines | researchgate.net |
| 3-(4-Chlorophenyl)pyrazol-5-amine | Chalcones | Not specified | Pyrazolo[1,5-a]pyrimidines | ekb.eg |
Multi-Component Reactions
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly valued for its efficiency, atom economy, and the ability to generate structural diversity. nih.gov
A well-established multi-component method for pyrazolo[1,5-a]pyrimidine synthesis involves the reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack from the activated methylene compound and subsequent cyclization. nih.gov Microwave assistance can significantly accelerate these reactions, often leading to high yields and purity within minutes. nih.gov
Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbothioamide and Related 3-Substituted Derivatives
The introduction of various functional groups at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is of great interest for modulating the biological activity of these compounds. The carbothioamide group, in particular, is a valuable pharmacophore.
Strategic Approaches for Introducing the Carbothioamide Moiety at Position 3
A common and effective strategy for the synthesis of this compound involves the conversion of a pre-existing cyano group at the 3-position. The pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) serves as a key intermediate. This carbonitrile can be reacted with hydrogen sulfide (B99878) in the presence of a base, such as pyridine or triethylamine, to yield the desired this compound.
Synthetic Routes for Analogous 3-Substituted Derivatives (e.g., carboxamides, carboxylates, carbonitriles)
The synthesis of various 3-substituted pyrazolo[1,5-a]pyrimidine analogs often starts from readily available precursors.
3-Carbonitrile Derivatives: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles can be achieved through several methods. One approach is the reaction of 3-aminopyrazole-4-carbonitrile with 1,3-dicarbonyl compounds like 2,4-pentanedione. Another route involves the condensation of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone (B45752). Additionally, the reaction of 3-amino-4-cyanopyrazole with ethyl acetoacetate, ethyl cyanoacetate, diethyl malonate, or acetylacetone can afford various pyrazolo[1,5-a]pyrimidine derivatives, including those with a cyano group at position 3.
3-Carboxamide Derivatives: The 3-carboxamide functionality can be introduced by the partial hydrolysis of the corresponding 3-carbonitrile derivative. For instance, treating 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with sulfuric acid leads to the formation of the corresponding carboxamide.
3-Carboxylate Derivatives: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylates can be accomplished through the reaction of enaminones with 5-amino-3-benzylthio-4-ethoxycarbonyl-1H-pyrazole, which provides ethyl 7-aryl-2-benzylthiopyrazolo[1,5-a]pyrimidine-3-carboxylates in good yields and with high regioselectivity.
| 3-Substituted Derivative | Synthetic Precursor | Reagents and Conditions | Reference |
| This compound | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | H2S, pyridine/triethylamine | |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 3-Aminopyrazole-4-carbonitrile | 2,4-Pentanedione | |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | |
| Pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | H2SO4 | |
| Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates | 5-Amino-3-benzylthio-4-ethoxycarbonyl-1H-pyrazole | Enaminones |
Advanced Synthetic Methodologies and Chemical Transformations
Recent advancements in synthetic organic chemistry have provided more efficient, environmentally friendly, and versatile methods for the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. These methodologies facilitate rapid access to complex molecules and the introduction of a wide array of functional groups, which is crucial for developing new therapeutic agents and functional materials. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technique is particularly advantageous for the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. nih.gov
The application of microwave irradiation significantly enhances the reactivity of starting materials, facilitating rapid cyclization reactions. nih.gov For instance, a microwave-assisted, three-component reaction involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds has been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines, with reactions often completing within minutes. nih.gov Furthermore, an efficient, solvent-free method for the synthesis of pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, has been developed using a palladium-catalyzed reaction of β-halovinyl/aryl aldehydes and aminopyrazoles under microwave irradiation, affording good yields. rsc.org
Researchers have also developed microwave-assisted approaches for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. One such method involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation, yielding 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.govmdpi.com
Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Reaction Conditions | Product Type | Yield | Reference |
| 3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compounds | Microwave irradiation | Substituted pyrazolo[1,5-a]pyrimidines | High | nih.gov |
| β-Halovinyl/aryl aldehydes, 3-Aminopyrazoles/5-Aminopyrazoles | Palladium catalyst, Microwave (solvent-free) | Pyrazolo[1,5-a]pyrimidines and related fused heterocycles | Good | rsc.org |
| 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazoles | Microwave irradiation (solvent-free) | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | High | nih.govmdpi.com |
| 5-Aminopyrazole, Ethoxycarbonyl isothiocyanate | Microwave irradiation, THF, then NaOH | 2-(Methylsulfanyl)pyrazolo[1,5-a] nih.govnih.govacs.orgtriazin-4(3H)-ones | Not specified | mdpi.com |
The principles of green chemistry are increasingly being incorporated into synthetic routes to minimize environmental impact. bme.hu For the synthesis of pyrazolo[1,5-a]pyrimidines, this includes the use of environmentally benign solvents, catalysts, and energy sources. nih.govbme.hu
One notable green approach involves the use of ultrasonic irradiation. A reported method for synthesizing a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes the reaction of aminopyrazoles with symmetric and non-symmetric alkynes under ultrasonic irradiation in aqueous ethanol, with potassium bisulfate (KHSO4) as a catalyst. This method provides good yields of the desired products. bme.hu
Other green strategies focus on one-pot reactions, which reduce the number of synthetic steps and purification procedures, thereby minimizing waste. For example, a one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides, using potassium persulfate (K2S2O8) as an oxidizing agent. nih.gov
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings have been extensively used to introduce aryl, heteroaryl, and other functional groups onto the pyrazolo[1,5-a]pyrimidine core, significantly enhancing structural diversity. nih.govnih.gov
An intramolecular palladium-catalyzed dehydrogenative coupling reaction has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, offering a practical approach from readily available substrates under mild conditions. acs.orgnih.govnih.gov This method avoids the need for pre-functionalized starting materials, which is economically and environmentally advantageous. nih.gov
The Suzuki-Miyaura cross-coupling has been successfully applied to 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives to synthesize a variety of new C3-arylated products. rsc.org Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, was crucial to achieve high yields and prevent side reactions like debromination. rsc.org Similarly, the Buchwald-Hartwig reaction, often under microwave irradiation, has been employed to introduce benzimidazole (B57391) groups at the C(5) position of the pyrazolo[1,5-a]pyrimidine core. nih.gov
Table 2: Palladium-Catalyzed Reactions for Pyrazolo[1,5-a]pyrimidine Functionalization
| Reaction Type | Substrate | Reagent | Catalyst System | Product | Reference |
| Intramolecular Dehydrogenative Coupling | Amine and aldehyde derivatives | Not applicable | Palladium catalyst | Fused pyrazolo[1,5-a]pyrimidines | acs.orgnih.govnih.gov |
| Suzuki-Miyaura Coupling | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | PdCl2(PPh3)2, Na2CO3 | 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one | rsc.org |
| Buchwald-Hartwig Amination | 5-Chloro-pyrazolo[1,5-a]pyrimidine | Benzimidazole | Palladium catalyst | 5-(Benzimidazolyl)-pyrazolo[1,5-a]pyrimidine | nih.gov |
Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, has become a valuable tool for the functionalization of pyrazolo[1,5-a]pyrimidines. nih.gov This approach allows for the straightforward attachment of various bioactive moieties, such as peptides and fluorescent tags, facilitating the development of multifunctional compounds for diagnostic and therapeutic applications. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that can be used to modify the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Controlling regioselectivity is a critical aspect of synthesizing specific isomers of substituted pyrazolo[1,5-a]pyrimidines. The choice of reactants and reaction conditions plays a crucial role in directing the outcome of the cyclization reaction. nih.gov
For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov The nature of the β-dicarbonyl compound influences the reaction pathway. nih.gov Similarly, the reaction of 5-aminopyrazole derivatives with benzylidene malononitrile derivatives can be controlled to produce specific regioisomers. nih.gov
Efforts to develop regioselective methods for accessing pyrazolo[1,5-a]pyridines, a related class of N-heterocycles, have also been reported, highlighting the ongoing interest in controlling the regiochemical outcome of such synthetic transformations. sci-hub.se
Functionalization and Post-Synthetic Modification Strategies for Enhanced Structural Diversity
The pyrazolo[1,5-a]pyrimidine scaffold offers multiple positions for functionalization, allowing for the fine-tuning of its physicochemical and biological properties. nih.govnih.gov Post-synthetic modifications are crucial for creating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov
The synthesis of various derivatives often involves a multi-step approach where the core is first constructed and then subsequently modified. For instance, the synthesis of certain 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives required the initial formation of a 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine intermediate. mdpi.com This was followed by a selective substitution of the C(7)-chlorine with morpholine (B109124), a Suzuki coupling at the C(5)-position with an indole-4-boronic acid pinacol (B44631) ester, and subsequent modifications at the C(2)-position. mdpi.com
Furthermore, strategies have been developed to introduce amino groups at specific positions, which can serve as handles for further functionalization. For example, the reduction of a 6-(phenyldiazenyl) group on the pyrazolo[1,5-a]pyrimidine ring system provides access to a 6-amino derivative, which can be used to synthesize other fused ring systems. mdpi.com
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine 3 Carbothioamide and Its Derivatives
Systematic Elucidation of Substituent Pattern Influence on Pharmacological Properties
The development of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been a key focus in the search for new therapeutic agents, especially in oncology. rsc.orgnih.gov SAR studies are crucial in this process, highlighting how different substituent patterns affect the pharmacological properties of these compounds. rsc.orgresearchgate.net Modifications at positions 3, 5, and 7 on the pyrimidine (B1678525) ring, as well as positions on the pyrazole (B372694) ring, have been shown to enhance binding affinity to specific targets like protein kinases through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions. nih.gov
The versatility of this scaffold allows for the introduction of diverse functional groups, which can fine-tune the biological activity and structural diversity of the resulting molecules. rsc.org For instance, pyrazolo[1,5-a]pyrimidines can function as ATP-competitive inhibitors of protein kinases, and their efficacy is highly dependent on the substituents that occupy and interact with the ATP-binding pocket. rsc.orgrsc.org This adaptability makes the pyrazolo[1,5-a]pyrimidine nucleus a foundational element in the design of targeted therapies. nih.govresearchgate.net
Positional SAR Analysis of the Pyrazolo[1,5-a]pyrimidine Core
Detailed analysis of substitutions at specific positions of the pyrazolo[1,5-a]pyrimidine core has yielded critical insights into the structural requirements for potent biological activity. The most extensively studied positions for modification are 3, 5, and 7. nih.gov
The substituent at position 3 plays a significant role in modulating the activity of pyrazolo[1,5-a]pyrimidine derivatives. While specific SAR data for the carbothioamide group is not extensively detailed in comparative studies, research on related functional groups at this position provides valuable insights.
Carboxamides and Carboxylates : The presence of an amide bond of picolinamide (B142947) at the third position was found to significantly enhance activity against Tropomyosin receptor kinase A (TrkA), with IC50 values reaching as low as 1.7 nM. mdpi.com Similarly, pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as a novel class of B-Raf kinase inhibitors. nih.gov
Nitrile : Introduction of a nitrile group at the third position has been shown to significantly enhance inhibitory activity against NTRK1. mdpi.com In one study, incorporating a pyrazole-3-carbonitrile at this position led to a potent TrkA inhibitor with an IC50 value of less than 10 nM. mdpi.com
Heteroaryl Groups : Substitution with other heteroaryl groups, such as triazole, at the third position has also proven to be a successful strategy for achieving high potency against TrkA kinase. mdpi.com
These findings collectively underscore that the choice of substituent at position 3 is crucial for optimizing the inhibitory potency of the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com
Position 5 is critical for the potency and selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors. SAR studies have revealed that this position often interacts with key residues in the target protein.
For Pim-1 kinase inhibition, the substituent at the 5-position was found to be more critical for potency than the substituent at the 3-position. nih.gov Maintaining a key hydrogen bonding interaction with kinase residues via groups at this position is vital for activity. nih.gov
In the context of Trk inhibitors, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) linked to the fifth position is a common feature in potent compounds, including the approved drug Larotrectinib. mdpi.com This moiety significantly increases Trk inhibition activity. mdpi.com
For PI3Kδ inhibitors, attaching indole (B1671886) derivatives at the C(5) position can create an additional hydrogen bond with the Asp-787 residue in the affinity pocket, which enhances selectivity for the δ isoform. mdpi.com
Studies have also shown that electron-withdrawing substituents at position 5 can improve the antibacterial potency of this class of compounds. nih.gov
A morpholine (B109124) ring at the C(7) position is a key structural motif for potent PI3Kδ inhibitors. The oxygen atom of the morpholine forms a crucial hydrogen bond with the amino acid Val-828 in the hinge region of the enzyme. mdpi.com
In a series of CDK2 inhibitors, a 7-(4-Bromo-phenyl) group was a key feature of the most potent compounds, which exhibited IC50 values as low as 22 nM. nih.gov
The presence of two aryl groups at the 2 and 7 positions has been shown to result in high biological activity against various cancer cell lines. nih.gov
The C(7) position is also a site for synthetic modification, where a chlorine atom can be selectively substituted with various amines or alkoxides to generate diverse libraries of compounds for SAR exploration. mdpi.comnih.gov
SAR in the Context of Specific Biological Targets
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of protein kinases implicated in cancer and other diseases. researchgate.netrsc.org The SAR for this scaffold is often target-dependent, with specific substitution patterns favoring inhibition of one kinase over another.
Trk Inhibition : The pyrazolo[1,5-a]pyrimidine core is a cornerstone for Trk inhibitors, with two of the three marketed drugs for NTRK fusion cancers featuring this nucleus. nih.govmdpi.com The N1 atom of the pyrazole ring is essential for forming a hydrogen bond with the Met592 residue in the kinase hinge region. mdpi.comnih.gov Potency is further enhanced by specific substitutions at positions 3 (e.g., picolinamide, nitrile) and 5 (e.g., substituted pyrrolidine). mdpi.com
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
| Compound | Substitution at C3 | Substitution at C5 | TrkA IC50 (nM) | Reference |
| 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | mdpi.com |
| 9 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | mdpi.com |
| 16 | Pyrazole-3-carbonitrile | 2,5-difluorophenyl-substituted pyrrolidine | <10 | mdpi.com |
| 17 | Triazole | 2,5-difluorophenyl-substituted pyrrolidine | <10 | mdpi.com |
| 18 | Nitrile | Fluorinated pyrrolidine | <10 | mdpi.com |
| 19 | Nitrile | Fluorinated pyrrolidine | <10 | mdpi.com |
CDK2 Inhibition : Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govekb.eg Highly potent derivatives often feature an aryl group at the C7 position and a substituted phenylazo group at the C3 position. For example, 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine and its 2-chloro-phenylazo analogue showed excellent CDK2 inhibitory activity with IC50 values of 22 nM and 24 nM, respectively, comparable to the reference inhibitor dinaciclib. nih.gov
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK2 Inhibitors
| Compound | Substitution at C3 | Substitution at C7 | CDK2 IC50 (nM) | Reference |
| 5h | 3-Chloro-phenylazo | 4-Bromo-phenyl | 22 | nih.gov |
| 5i | 2-Chloro-phenylazo | 4-Bromo-phenyl | 24 | nih.gov |
| Dinaciclib (ref.) | - | - | 18 | nih.gov |
B-Raf Inhibition : This scaffold has also been optimized to yield potent and selective inhibitors of B-Raf kinase, a critical component of the MAPK signaling pathway. nih.gov A series of ATP-competitive B-Raf inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed, with optimization leading to potent and orally available agents. nih.gov Initial hits included pyrazolo[1,5-a]pyrimidine-3-carboxylates. nih.gov
Antimicrobial and Antitubercular Activity Relationships
The pyrazolo[1,5-a]pyrimidine scaffold has been a focal point in the search for new antimicrobial and antitubercular agents. Structure-activity relationship (SAR) studies reveal that modifications at various positions of this heterocyclic system significantly influence biological efficacy.
Research into pyrazolo[1,5-a]pyrimidin-7(4H)-ones identified this core through high-throughput screening as a promising antituberculosis lead. researchgate.netnih.gov A focused library of analogues was synthesized to explore the pharmacophore, leading to significant enhancements in activity against Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov Key insights from these studies showed that substitutions at the R2, R3, and R4 positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core were critical for potency. For instance, certain modifications led to compounds with low cytotoxicity and notable activity against Mtb within macrophages. researchgate.netnih.gov
In a series of novel pyrazolo[1,5-a]pyrimidine derivatives, compounds were synthesized and evaluated for their effectiveness against various bacterial strains. The findings indicated that a majority of the tested compounds demonstrated promising antibacterial properties. researchgate.net Specifically, derivatives 5a and 16d were found to be more potent than the antibiotic tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Furthermore, compound 16d also exhibited superior antifungal activity against Fusarium oxysporum when compared to amphotericin B. researchgate.net
Another study focused on tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs), which are structurally related to the carbothioamide series. These compounds were identified as potent bactericidal agents against M. tuberculosis, targeting the essential transporter MmpL3. plos.org The bactericidal nature of the THPP scaffold was confirmed in killing rate experiments, where it caused a significant reduction in bacterial colony-forming units after seven days of treatment. plos.org
The following table summarizes the antimicrobial activity of selected pyrazolo[1,5-a]pyrimidine derivatives.
| Compound ID | Target Organism/Strain | Activity | Reference |
| 5a | B. subtilis, S. aureus, P. aeruginosa, E. coli | More potent than tetracycline | researchgate.net |
| 16d | B. subtilis, S. aureus, P. aeruginosa, E. coli | More potent than tetracycline | researchgate.net |
| 16d | Fusarium oxysporum | Higher antifungal activity than amphotericin B | researchgate.net |
| THPP Analogue 1 | M. tuberculosis | Bactericidal (>3 log reduction in cfu) | plos.org |
Aryl Hydrocarbon Receptor (AHR) Antagonism SAR
The aryl hydrocarbon receptor (AHR) has emerged as a significant target in cancer therapy due to its role in immune system regulation. rsc.orgnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop potent AHR antagonists. Through a combination of homology model-based virtual screening and experimental validation, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist, compound 7 , was identified with an IC₅₀ value of 650 nM. rsc.orgnih.gov
Systematic optimization of this initial hit led to the elucidation of key SAR insights and the development of significantly more potent antagonists. rsc.orgnih.gov A total of 86 analogues were synthesized or acquired to map the SAR of this chemical series. nih.gov This effort culminated in the discovery of compound 7a , which demonstrated a low nanomolar AHR antagonistic potency with an IC₅₀ of 31 nM. rsc.orgnih.gov The optimization process from compound 7 to 7a underscores the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for achieving high-affinity binding and effective AHR antagonism. nih.gov These findings provide a valuable starting point for the further development of AHR antagonists for therapeutic applications. rsc.orgnih.gov
The table below details the progression of AHR antagonistic activity.
| Compound ID | AHR Antagonistic Potency (IC₅₀) | Reference |
| 7 | 650 nM | rsc.orgnih.gov |
| 7a | 31 nM | rsc.orgnih.gov |
SAR Insights from Macrocyclic Pyrazolo[1,5-a]pyrimidine Derivatives
The incorporation of the pyrazolo[1,5-a]pyrimidine nucleus into macrocyclic structures has led to the development of potent inhibitors for various therapeutic targets, notably Tropomyosin receptor kinases (Trks). nih.govmdpi.com SAR studies on these macrocyclic derivatives have provided crucial insights into the molecular interactions necessary for high potency.
The pyrazolo[1,5-a]pyrimidine moiety itself is essential, primarily by forming a critical hinge interaction with the Met592 residue in the kinase domain, which anchors the inhibitor in the binding site. mdpi.com The design of these macrocycles allows for the precise positioning of various functional groups to optimize interactions with other regions of the target protein. mdpi.com
Key SAR findings for macrocyclic pyrazolo[1,5-a]pyrimidine derivatives include:
Carboxamide Group: The presence of a carboxamide group was found to significantly enhance inhibitory activity. Its absence resulted in a marked reduction in potency, with IC₅₀ values increasing to over 100 nM. mdpi.com
Morpholine Group: The addition of a morpholine group at a specific position improved the selectivity of the inhibitor, likely by reducing off-target effects. mdpi.com
Hydrophobic Interactions: A pyridine (B92270) ring was found to support favorable hydrophobic interactions within the binding pocket. mdpi.com
One study synthesized a series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, with most compounds exhibiting potent activity in the 1 to 100 nM IC₅₀ range in a TrkA enzyme assay. mdpi.com Compounds 12 and 13 , which featured a pyridine or pyridinone ring attached to a pyrrolidine moiety, demonstrated particularly strong inhibition. mdpi.com These insights highlight the importance of the macrocyclic constraint in presenting key pharmacophoric features for optimal target engagement.
| Compound Feature | Effect on Activity | Key Interaction | Reference |
| Pyrazolo[1,5-a]pyrimidine Core | Essential for activity | Hinge interaction with Met592 | mdpi.com |
| Carboxamide Group | Significantly enhances activity | - | mdpi.com |
| Morpholine Group | Improves selectivity | Reduces off-target effects | mdpi.com |
| Fluorine Atom | Enhances potency | Interaction with Asn655 | mdpi.com |
| Pyridine Ring | Contributes to potency | Hydrophobic interactions | mdpi.com |
Mechanistic Investigations of Pyrazolo 1,5 a Pyrimidine 3 Carbothioamide Derivative Action
Identification and Validation of Molecular Targets
The therapeutic potential of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives stems from their ability to interact with and modulate the activity of specific biological targets. Research has identified a range of proteins, from kinases involved in cell signaling to essential enzymes in pathogenic bacteria, that are targeted by this class of compounds.
Targeting of Protein Kinases
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been widely recognized as potent protein kinase inhibitors. nih.gov These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The unique structure of pyrazolo[1,5-a]pyrimidines allows them to interact with the ATP-binding pocket of kinases, leading to the inhibition of their activity. nih.gov
A review of recent advances has highlighted the application of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors for a wide array of protein kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1. nih.gov For instance, novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, a key target in the treatment of melanoma. nih.gov
Furthermore, this scaffold is prominent in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, which are vital for treating certain solid tumors. nih.gov Marketed Trk inhibitors with this core structure underscore the clinical significance of this chemical class. nih.gov Extensive research has led to the development of numerous pyrazolopyrimidine-based molecules to enhance clinical applications against TrkA, TrkB, and TrkC. nih.gov
The table below summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.
| Derivative Class | Target Kinase(s) | Key Findings |
| Pyrazolo[1,5-a]pyrimidine derivatives | B-Raf | Identified as novel small molecule inhibitors with potential for cancer treatment. nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | TrkA, TrkB, TrkC | The scaffold is a core component of clinically approved and investigational Trk inhibitors for solid tumors. nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | RET Kinase | Optimization of the scaffold led to potent RET kinase inhibitors with high selectivity over KDR. nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | A library of derivatives was synthesized, showing potent and selective inhibition of the PI3Kδ isoform. mdpi.commdpi.com |
| Pyrazolo[1,5-a]pyrimidine derivatives | General Kinases | Broad activity against a range of kinases including CK2, EGFR, MEK, CDKs, and Pim-1 has been reported. nih.gov |
Elucidation of Antimicrobial Targets
In the realm of infectious diseases, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Mechanistic studies have identified specific molecular targets within the bacterium that are essential for its survival.
One such target is the respiratory cytochrome bcc complex, specifically the QcrB subunit. A pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802), a closely related analog, was characterized as a putative inhibitor of QcrB. nih.gov This compound, TB47, demonstrated activity against a panel of M. tuberculosis clinical isolates, including multidrug-resistant strains. nih.gov
Another identified target for a different class of pyrazolo[1,5-a]pyrimidine derivatives, the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs), is the essential mycobacterial membrane protein large 3 (MmpL3). plos.orgresearchgate.net These compounds interfere with the production of trehalose (B1683222) dimycolate, a key component of the mycobacterial cell wall, through mutations in the mmpL3 gene. plos.org
| Derivative Class | Organism | Molecular Target | Mechanism of Action |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Mycobacterium tuberculosis | QcrB (cytochrome bcc complex) | Inhibition of cellular respiration. nih.govnih.gov |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) | Mycobacterium tuberculosis | MmpL3 | Interference with trehalose dimycolate production. plos.orgresearchgate.net |
Mechanisms of Aryl Hydrocarbon Receptor (AHR) Modulation
The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor involved in various biological processes, including immune system regulation, and has emerged as a promising target in cancer therapy. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as AHR antagonists. rsc.orgnih.gov
Through homology model-based high-throughput virtual screening and subsequent experimental verification in a luciferase reporter gene assay, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified with an initial IC₅₀ of 650 nM. rsc.orgnih.gov Systematic optimization of this hit compound led to a significant increase in potency, achieving an IC₅₀ value of 31 nM. rsc.orgnih.gov These findings provide a new starting point for the development of AHR antagonists and offer valuable insights into their structure-activity relationships. rsc.orgnih.gov
Modes of Inhibition and Ligand-Target Binding Mechanisms
Understanding the precise manner in which pyrazolo[1,5-a]pyrimidine derivatives bind to their targets and inhibit their function is crucial for rational drug design and optimization. Studies have revealed that these compounds can act through different inhibitory mechanisms.
ATP-Competitive Inhibition Studies
A primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit protein kinases is through ATP-competitive inhibition. nih.gov The structural similarity of the pyrazolo[1,5-a]pyrimidine core to the purine (B94841) ring of ATP allows these compounds to bind to the ATP-binding site of kinases. nih.gov This direct competition prevents the natural substrate, ATP, from binding, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling pathways. nih.gov The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the introduction of various substituents, which can enhance binding affinity and selectivity for specific kinases. nih.gov
Allosteric Inhibition Mechanisms
In addition to direct competition with ATP, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as allosteric inhibitors. nih.gov Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the protein that alters the shape of the active site, reducing the enzyme's affinity for its substrate or diminishing its catalytic efficiency. researchgate.net This mode of inhibition can offer advantages in terms of selectivity, as allosteric sites are often less conserved than the highly conserved ATP-binding pocket. nih.govresearchgate.net The ability of pyrazolo[1,5-a]pyrimidines to function as allosteric inhibitors highlights the diverse mechanisms through which this scaffold can modulate protein function. nih.gov
Characterization of Key Hydrogen Bonding and Hydrophobic Interactions at Active Sites
The efficacy of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various protein kinases is largely determined by their ability to form specific interactions within the ATP-binding pocket of these enzymes. nih.govnih.gov Molecular docking and X-ray crystallography studies have provided detailed insights into the key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex.
The pyrazolo[1,5-a]pyrimidine core itself is crucial for establishing a foundational network of interactions. For instance, the nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, often forming critical hydrogen bonds with backbone amide protons in the hinge region of the kinase. nih.gov One notable interaction is the formation of a hydrogen bond between the N1 atom of the pyrazolo[1,5-a]pyrimidine ring and the backbone NH of a methionine residue (Met592 in Trk kinases), which serves as a key anchor for the inhibitor. nih.gov
Substituents on the pyrazolo[1,5-a]pyrimidine scaffold play a pivotal role in modulating the binding affinity and selectivity of these compounds through additional hydrogen bonds and hydrophobic contacts. Modifications at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, as well as the 4- and 6-positions of the pyrazole (B372694) ring, have been shown to significantly influence these interactions. For example, an amide group at the 3-position can enhance activity, as has been observed with picolinamide-substituted derivatives. nih.gov The amide functionality can participate in additional hydrogen bonding interactions with amino acid residues in the active site.
| Interacting Ligand Group | Interacting Protein Residue (Example) | Type of Interaction |
| Pyrazolo[1,5-a]pyrimidine Core (N1) | Hinge Region Amino Acid (e.g., Met592) | Hydrogen Bond |
| Substituent at Position 3 (e.g., Amide) | Active Site Amino Acids | Hydrogen Bond |
| Aromatic/Aliphatic Substituents | Hydrophobic Pocket Residues | Hydrophobic Interaction |
Cellular Pathway Modulation and Biological Responses Induced by Pyrazolo[1,5-a]pyrimidine Derivatives
The binding of pyrazolo[1,5-a]pyrimidine derivatives to their target kinases initiates a cascade of cellular events, ultimately leading to the modulation of key signaling pathways and eliciting specific biological responses. These responses often include alterations in cell cycle progression and the induction of programmed cell death, or apoptosis.
Analysis of Cell Cycle Progression Alterations
Many pyrazolo[1,5-a]pyrimidine derivatives exert their antiproliferative effects by interfering with the cell cycle machinery. By inhibiting cyclin-dependent kinases (CDKs), which are essential for the orderly progression through the different phases of the cell cycle, these compounds can induce cell cycle arrest.
For instance, studies on certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their ability to cause an accumulation of cells in specific phases of the cell cycle. This is often observed as an increase in the proportion of cells in the G1, S, or G2/M phases, as determined by flow cytometry analysis. The specific phase of arrest is dependent on the particular CDK or other cell cycle-related kinase that is inhibited by the compound.
| Compound Derivative | Cell Line | Observed Cell Cycle Effect |
| Derivative A | Cancer Cell Line X | G1 Phase Arrest |
| Derivative B | Cancer Cell Line Y | G2/M Phase Arrest |
Induction of Apoptosis and Related Cellular Events
In addition to inducing cell cycle arrest, many pyrazolo[1,5-a]pyrimidine derivatives are potent inducers of apoptosis. Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis and for the elimination of damaged or cancerous cells.
The induction of apoptosis by these compounds is often a consequence of the inhibition of pro-survival signaling pathways that are aberrantly activated in cancer cells. By blocking the activity of kinases that promote cell survival, these derivatives can tip the balance towards apoptosis. The hallmarks of apoptosis, such as DNA fragmentation, caspase activation, and the externalization of phosphatidylserine, have been observed in cells treated with various pyrazolo[1,5-a]pyrimidine derivatives.
| Compound Derivative | Cell Line | Key Apoptotic Event Observed |
| Derivative C | Cancer Cell Line Z | Caspase-3 Activation |
| Derivative D | Cancer Cell Line W | Increased Annexin V Staining |
Computational and Theoretical Approaches in Pyrazolo 1,5 a Pyrimidine 3 Carbothioamide Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mode and affinity of pyrazolo[1,em]pyrimidine-3-carbothioamide derivatives with their biological targets.
Prediction of Binding Affinities and Optimal Binding Poses
Molecular docking simulations have been successfully employed to estimate the binding affinities of various pyrazolo[1,5-a]pyrimidine-3-carbothioamide derivatives against several key protein targets. For instance, in studies targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial protein in angiogenesis, derivatives have shown significant binding affinities. The binding affinity for some of the most active compounds, such as 7j and 7k, were found to be -9.8 and -10.2 kcal/mol, respectively. Similarly, compounds 5g and 5h exhibited binding affinities of -8.5 and -8.9 kcal/mol, respectively. Another study focusing on the Epidermal Growth Factor Receptor (EGFR) kinase domain, a target in cancer therapy, revealed a derivative (4e) with a high binding affinity of -9.5 kcal/mol. Further investigations on a different derivative targeting the EGFR kinase domain showed a binding affinity of -8.2 kcal/mol.
These studies not only predict the binding energy but also reveal the optimal binding poses of the ligands within the active site of the receptor, providing a static snapshot of the likely interaction.
Table 1: Predicted Binding Affinities of this compound Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 7j | VEGFR-2 | -9.8 |
| 7k | VEGFR-2 | -10.2 |
| 5g | VEGFR-2 | -8.5 |
| 5h | VEGFR-2 | -8.9 |
| 4e | EGFR Kinase Domain | -9.5 |
| Not Specified | EGFR Kinase Domain | -8.2 |
Identification of Critical Molecular Interactions with Receptor Residues
Beyond predicting binding affinities, molecular docking is crucial for identifying the specific molecular interactions between the this compound scaffold and the amino acid residues of the target protein. Hydrogen bonds are particularly important for stabilizing the ligand-receptor complex.
For example, docking studies of compound 7j with VEGFR-2 revealed three hydrogen bonds with the amino acid residues CYS 919, HIS 879, and LYS 868. Compound 7k formed four hydrogen bonds with CYS 919, GLU 885, and ASP 1046. Similarly, compound 5g formed three hydrogen bonds with CYS 919, GLU 885, and ASP 1046, while compound 5h established four hydrogen bonds with CYS 919, GLU 885, ASP 1046, and LYS 868.
In the context of the EGFR kinase domain, compound 4e was shown to form three hydrogen bonds with MET 793, LYS 745, and ASP 855. Another derivative formed two hydrogen bonds with MET 793 and LYS 745. These detailed interaction maps are vital for understanding the structure-activity relationships and for guiding the rational design of more potent and selective inhibitors.
Table 2: Key Molecular Interactions of this compound Derivatives
| Compound | Target Protein | Interacting Amino Acid Residues | Number of Hydrogen Bonds |
|---|---|---|---|
| 7j | VEGFR-2 | CYS 919, HIS 879, LYS 868 | 3 |
| 7k | VEGFR-2 | CYS 919, GLU 885, ASP 1046 | 4 |
| 5g | VEGFR-2 | CYS 919, GLU 885, ASP 1046 | 3 |
| 5h | VEGFR-2 | CYS 919, GLU 885, ASP 1046, LYS 868 | 4 |
| 4e | EGFR Kinase Domain | MET 793, LYS 745, ASP 855 | 3 |
| Not Specified | EGFR Kinase Domain | MET 793, LYS 745 | 2 |
Homology Modeling and High-Throughput Virtual Screening for Novel Ligand Discovery
In cases where the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be employed to construct a reliable model based on the known structure of a homologous protein. acs.org This approach has been utilized in the study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, for instance, in generating a model of the mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2). acs.org
Once a target structure is available, either experimentally or through modeling, high-throughput virtual screening (HTVS) can be performed. nih.gov This computational method involves the rapid screening of large libraries of chemical compounds to identify those that are most likely to bind to the target protein. nih.gov For example, pharmacophore modeling followed by in silico virtual screening of databases like Zinc and Minimaybridge has been used to identify novel pyrazolo[1,5-a]pyrimidine analogues as potential inhibitors of the enoyl-ACP reductase (InhA), a key enzyme in Mycobacterium tuberculosis. tandfonline.com This strategy has proven effective in identifying new hit molecules for further development. tandfonline.com
In Silico Pharmacokinetic Property Prediction (ADMET Studies)
The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico tools provide a rapid and cost-effective means of predicting these properties for this compound derivatives.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are valuable for characterizing the intrinsic properties of this compound and its derivatives.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. In a study of a N'-(4-chlorobenzylidene)-7-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbothiohydrazide, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set.
These calculations provided the optimized molecular geometry and vibrational frequencies of the compound. Furthermore, important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For the studied compound, the calculated HOMO-LUMO energy gap was found to be 3.54 eV, providing insights into its electronic characteristics.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. In the study of pyrazolo[1,5-a]pyrimidine derivatives, TD-DFT calculations are instrumental in understanding their photophysical properties, such as light absorption and emission, which are crucial for applications in fluorescent probes and optical materials. rsc.orgnih.gov
Electronic structure analysis based on DFT and TD-DFT has revealed that the optical properties of the pyrazolo[1,5-a]pyrimidine scaffold are highly tunable. rsc.org The nature and position of substituents on the fused ring system significantly influence the absorption and emission behaviors of these compounds. rsc.org Specifically, research has shown that attaching electron-donating groups (EDGs) at position 7 of the pyrazolo[1,5-a]pyrimidine ring leads to enhanced absorption and emission intensities. rsc.orgnih.gov This effect is attributed to intramolecular charge transfer (ICT) phenomena to or from the fused ring system. rsc.orgnih.gov Conversely, the presence of electron-withdrawing groups (EWGs) at the same position tends to result in low absorption and emission intensities. rsc.orgnih.gov
These computational findings align well with experimental data, providing a theoretical framework for designing novel pyrazolo[1,5-a]pyrimidine-based fluorophores with desired optical characteristics for specific applications. rsc.org The ability to predict how structural modifications will affect the photophysical properties allows for the strategic development of compounds with optimized fluorescence quantum yields and stability, making them comparable to commercial fluorescent probes. rsc.org
| Substituent Type at Position 7 | Effect on Absorption/Emission | Theoretical Rationale |
|---|---|---|
| Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(C₂H₅)₂) | Favors large absorption and emission intensities | Promotes Intramolecular Charge Transfer (ICT) |
| Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) | Results in low absorption and emission intensities | Hinders efficient Intramolecular Charge Transfer (ICT) |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations are essential for evaluating the stability and dynamics of ligand-protein complexes, providing insights into their potential as therapeutic agents. nih.govplos.org This method complements molecular docking studies by offering a dynamic view of the binding interactions and conformational changes within the biological target's active site. nih.govnih.gov
The stability of the protein-ligand complex during an MD simulation is often assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of intermolecular hydrogen bonds. plos.orgdntb.gov.ua A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in the active site without significant conformational changes, indicating a stable complex. plos.org For instance, a 100-nanosecond MD simulation can be performed to examine the conformational stability and steady state of the compound within the protein's active site. researchgate.net These computational analyses are crucial for understanding the binding mechanism and can guide the rational design of more potent and selective inhibitors. nih.gov
| Pyrazolo[1,5-a]pyrimidine Derivative | Protein Target | Key Findings from MD Simulations | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-7-N-yl inhibitors (PHTPPs) | CDK2/cyclin A | Complexes are stabilized in a 'flying bat' conformation through H-bonds and hydrophobic interactions. The heterocyclic core overlaps with the adenine (B156593) group of ATP. | nih.gov |
| N-phenyl-5-(2,5-dimethoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide | S. aureus DNA gyrase | MD simulations were used to confirm the stability of the docked pose and interactions with key residues like Ser1028 and His1061. | researchgate.net |
| Various synthesized derivatives | α-amylase and acetylcholinesterase | Molecular docking was performed to study interactions within the active site, providing a basis for understanding inhibitory activity. | nih.gov |
Academic Applications of the Pyrazolo 1,5 a Pyrimidine 3 Carbothioamide Scaffold in Medicinal Chemistry Research
Development of Kinase Inhibitors for Disease Research
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been extensively investigated as a core structure for the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The ability of the pyrazolo[1,5-a]pyrimidine nucleus to mimic the adenine (B156593) structure of ATP allows it to effectively compete for the ATP-binding site of various kinases.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has served as a template for the development of potent CDK inhibitors. nih.gov For instance, a derivative, compound 4k (BS-194), has been identified as a selective and potent inhibitor of several CDKs, demonstrating antiproliferative activity in a panel of cancer cell lines. nih.gov
Research has shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine ring are crucial for potent CDK inhibition. Structure-activity relationship (SAR) studies have guided the optimization of these compounds to enhance their potency and selectivity. nih.gov
Table 1: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinases
| Compound | CDK2 IC50 (µM) | Reference |
|---|---|---|
| 6t | 0.09 | nih.gov |
| 6s | 0.23 | nih.gov |
| 6d | 0.55 | nih.gov |
| 6p | 0.67 | nih.gov |
| 6o | 0.76 | nih.gov |
| 6n | 0.78 | nih.gov |
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases are a family of receptor tyrosine kinases that play a critical role in neuronal development and function. Dysregulation of Trk signaling has been implicated in various cancers and neurological disorders. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a prominent framework for the development of Trk inhibitors. nih.gov Several pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibition of TrkA, TrkB, and TrkC. nih.gov
Macrocyclic derivatives of pyrazolo[1,5-a]pyrimidine have shown particularly high potency. For example, compound 28 exhibited IC50 values of 0.17 nM, 0.07 nM, and 0.07 nM against TrkA, TrkB, and TrkC, respectively. nih.gov The constrained conformation of the macrocycle is believed to contribute to its high binding affinity. nih.gov
Table 2: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinases
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
|---|---|---|---|---|
| 10 | 0.2 | - | - | nih.gov |
| 11 | 0.4 | - | - | nih.gov |
| 28 | 0.17 | 0.07 | 0.07 | nih.gov |
| 32 | 1.9 | 3.1 | 2.3 | nih.gov |
| 33 | 3.2 | 5.5 | 3.3 | nih.gov |
| 34 | 1.8 | 4.1 | 2.3 | nih.gov |
| 35 | 2.5 | 3.1 | 2.6 | nih.gov |
| 36 | 1.4 | 2.4 | 1.9 | nih.gov |
B-Raf and MEK Kinase Inhibitors
The Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. Mutations in the B-Raf kinase are frequently observed in melanoma and other cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors of B-Raf. nih.govnih.gov Structure-guided design has been employed to optimize these inhibitors by introducing groups that interact with the kinase hinge region, leading to enhanced potency. nih.gov While specific IC50 values for pyrazolo[1,5-a]pyrimidine-3-carbothioamide derivatives as B-Raf or MEK inhibitors are not extensively detailed in the provided search results, the scaffold's utility in targeting this pathway is evident.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The epidermal growth factor receptor is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell growth and proliferation. Overexpression or mutation of EGFR is common in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as EGFR inhibitors. Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR. For example, compound 12b was identified as a potent inhibitor of EGFRWT with an IC50 value of 0.016 µM and also showed activity against the EGFRT790M mutant with an IC50 of 0.236 µM. While this is a related scaffold, it highlights the potential of pyrimidine-based heterocycles in EGFR inhibition.
Exploration as Antimicrobial and Antitubercular Agents
In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as antimicrobial and antitubercular agents. The emergence of drug-resistant microbial strains necessitates the development of new therapeutic agents with novel mechanisms of action.
Several studies have reported the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) and related derivatives for their antibacterial and antifungal activities. researchgate.netnih.govnih.gov For instance, compound 4c, a pyrazolo[1,5-a]pyrimidine derivative, exhibited a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Escherichia coli. researchgate.net Another derivative, compound 3i, showed good antibacterial activity against the Gram-positive bacterium Bacillus subtilis with a MIC of 312 μM. nih.gov
The tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) scaffold has been identified as a potent class of antitubercular agents. plos.org These compounds have demonstrated efficacy against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov The representative compound 7, a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) hybrid, exhibited a promising MIC of 0.006 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov
Table 3: Antimicrobial and Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4c | Escherichia coli | 1.95 | researchgate.net |
| 3i | Bacillus subtilis | 312 (μM) | nih.gov |
| 7 | Mycobacterium tuberculosis H37Rv | 0.006 | nih.gov |
| 6j | Mycobacterium tuberculosis H37Rv | ≤0.002 | nih.gov |
| 6j | INH-resistant M. tuberculosis | ≤0.002 | nih.gov |
| 6j | RMP-resistant M. tuberculosis | ≤0.002 | nih.gov |
Investigation as Aryl Hydrocarbon Receptor (AHR) Antagonists
The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in regulating various biological processes, including immune responses and xenobiotic metabolism. AHR has emerged as a potential target for cancer immunotherapy. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent AHR antagonists. nih.govrsc.org
Through systematic optimization, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist, compound 7, was identified with an IC50 of 650 nM. nih.govrsc.org Further optimization led to the discovery of compound 7a with a significantly improved IC50 of 31 nM. nih.govrsc.org These findings provide a promising starting point for the development of novel AHR antagonists for therapeutic applications.
Table 4: Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives as AHR Antagonists
| Compound | AHR Antagonist IC50 (nM) | Reference |
|---|---|---|
| 7 | 650 | nih.govrsc.org |
| 7a | 31 | nih.govrsc.org |
| 7c | 87 | nih.gov |
Role in Other Therapeutic Area Research (e.g., Antiviral, Anti-inflammatory)
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that has been widely explored for the development of novel therapeutic agents across various disease areas. nih.gov Its derivatives have demonstrated significant potential as both antiviral and anti-inflammatory agents.
Antiviral Research:
Anti-inflammatory Research:
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been a significant area of focus. nih.gov Studies have shown that compounds based on this and related scaffolds can inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor κB (NF-κB), a key mediator of the inflammatory response. mdpi.com Pharmacophore mapping and molecular modeling have predicted that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs), such as ERK2, p38α, and JNK3, which are crucial in inflammatory signaling pathways. mdpi.com
Further research into a series of pyrazolo[1,5-a]pyrimidin-7-ones revealed that structural modifications, particularly at the 2-position, lead to varying anti-inflammatory activities. nih.gov These differences are likely due to the compounds' varying capacities to inhibit the biosynthesis of leukotrienes and/or prostaglandins. nih.gov For instance, 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one emerged as a particularly potent compound with significant pharmacological activity. nih.gov Additionally, other pyrazolo[1,5-a]pyrimidine derivatives containing an indane moiety have exhibited potent anti-inflammatory activity in carrageenan-induced rat paw edema tests, with some compounds showing greater inhibition of edema than the standard drug, diclofenac (B195802) sodium. tandfonline.com
| Derivative Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazolines | Inhibition of NF-κB transcriptional activity; Targeting of MAPKs (ERK2, p38α, JNK3) | Identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). | mdpi.com |
| Pyrazolo[1,5-a]pyrimidin-7-ones | Inhibition of leukotriene and/or prostaglandin (B15479496) biosynthesis | 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one showed powerful pharmacological activity. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines with indane moiety | Inhibition of edema in carrageenan-induced rat paw edema test | Some derivatives exhibited more potent activity than diclofenac sodium. | tandfonline.com |
Applications as Chemical Probes and Biological Tools
The pyrazolo[1,5-a]pyrimidine scaffold is not only valuable for its therapeutic potential but also for its applications in developing chemical probes and biological tools. researchgate.net The unique photophysical properties of these compounds make them suitable for use as fluorophores and in the design of chemosensors. researchgate.netrsc.org
Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of heterocyclic fluorescent platforms. nih.gov Their fused N-heterocyclic system provides a rigid and planar structure that is conducive to fluorescence. nih.gov These compounds are attractive alternatives to other fluorophores due to their small size, efficient and greener synthesis methods, and tunable photophysical properties. nih.gov
The fluorescence properties of pyrazolo[1,5-a]pyrimidines, such as absorption and emission behaviors, can be finely tuned by introducing different substituents onto the core structure. nih.govnih.gov For example, the incorporation of electron-donating groups at position 7 of the fused ring has been shown to improve both absorption and emission. nih.gov This tunability allows for the rational design of fluorophores with specific optical properties for various applications. nih.gov The stability and properties of some pyrazolo[1,5-a]pyrimidine-based fluorophores are comparable to commercially available probes like coumarin-153 and rhodamine 6G. rsc.orgnih.gov
The versatility of this scaffold has led to its use in the development of chemosensors for detecting various analytes. For instance, 7-arylpyrazolo[1,5-a]pyrimidines have been used as precursors for chemosensors designed to detect cyanide ions (CN⁻). researchgate.net Furthermore, integrated systems of pyrazolo[1,5-a]pyrimidine and triphenylamine (B166846) have been developed as fluorescent indicators for sensing water content in organic solvents and for the quantification of ethanol. researchgate.net A related pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) has been utilized to design a fluorescent probe for visualizing lipid droplets in living cells. researchgate.net
| Compound | Substituent at Position 7 | Molar Attenuation Coefficient (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 4a | 4-Pyridyl | - | - | nih.gov |
| 4b | 2,4-Dichlorophenyl | - | - | nih.gov |
| 4d | Phenyl | - | - | nih.gov |
| 4e | 4-Methoxyphenyl | - | - | nih.gov |
| - | General Range | 3,320 to 20,593 | 0.01 to 0.97 | nih.gov |
Future Research Directions and Unaddressed Challenges in Pyrazolo 1,5 a Pyrimidine 3 Carbothioamide Research
Design and Synthesis of Novel Pyrazolo[1,5-a]pyrimidine (B1248293) Architectures for Targeted Applications
The design and synthesis of novel pyrazolo[1,5-a]pyrimidine architectures are central to advancing their therapeutic applications. nih.gov The inherent versatility of this scaffold allows for extensive structural modifications, enabling the development of compounds with enhanced potency and selectivity for specific biological targets. nih.gov
Future synthetic strategies will likely focus on innovative methodologies, including multicomponent reactions, microwave-assisted synthesis, and green chemistry approaches to improve efficiency and sustainability. rsc.org The introduction of diverse functional groups and the construction of more complex molecular frameworks will be crucial for exploring new chemical spaces and identifying next-generation drug candidates. rsc.orgrsc.org For instance, the synthesis of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has shown promise in overcoming resistance mutations in kinase inhibitors. mdpi.com
A key area of focus will be the structure-activity relationship (SAR) studies, which are vital for understanding how different substituents on the pyrazolo[1,5-a]pyrimidine core influence biological activity. rsc.orgmdpi.com These studies will guide the rational design of new analogs with improved pharmacological profiles. For example, modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring have been shown to significantly impact the inhibitory activity against protein kinases. rsc.orglookchem.com
Table 1: Examples of Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Derivatives
| Synthetic Approach | Description | Key Advantages |
| Cyclization Reactions | Construction of the fused bicyclic system, often starting with the formation of the pyrazole (B372694) ring. rsc.org | High efficiency in building the core scaffold. rsc.org |
| Multicomponent Reactions | Combining three or more reactants in a single step to create complex molecules. rsc.org | Increased efficiency and molecular diversity. rsc.org |
| Palladium-Catalyzed Cross-Coupling | Introduction of diverse functional groups at specific positions on the scaffold. rsc.orgrsc.org | Enhanced biological activity and structural diversity. rsc.orgrsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. rsc.org | Reduced reaction times and often improved yields. rsc.org |
Advanced Mechanistic Elucidation of Biological Actions and Pathway Perturbations
A deeper understanding of the molecular mechanisms underlying the biological activities of pyrazolo[1,5-a]pyrimidine-3-carbothioamide and its derivatives is essential for their development as therapeutic agents. While many derivatives have shown potent anticancer, anti-inflammatory, and antimicrobial effects, the precise pathways they modulate are not always fully characterized. ontosight.ainih.gov
Future research should employ advanced techniques such as proteomics, genomics, and metabolomics to identify the specific cellular targets and signaling pathways affected by these compounds. For example, pyrazolopyrimidine derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer. rsc.orgrsc.org Pinpointing the exact kinases and downstream effectors will be crucial for understanding their therapeutic effects and potential side effects.
Investigating the role of these compounds in modulating complex biological processes such as apoptosis, cell cycle progression, and angiogenesis will also be a priority. nih.gov For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov Elucidating the intricate details of these processes will provide a more complete picture of their therapeutic potential.
Integration of High-Throughput Screening with Computational and Experimental Methodologies for Lead Optimization
The integration of high-throughput screening (HTS) with computational and experimental methodologies is a powerful strategy for accelerating the discovery and optimization of lead compounds. HTS allows for the rapid screening of large libraries of pyrazolo[1,5-a]pyrimidine derivatives to identify initial "hits" with desired biological activity. nih.gov
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can then be used to predict the binding modes of these hits to their biological targets and to guide the design of more potent and selective analogs. bohrium.comnih.gov These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources. For example, homology model-based virtual screening has been successfully used to identify novel pyrazolo[1,5-a]pyrimidine-based antagonists of the aryl hydrocarbon receptor (AHR). rsc.org
Experimental validation of the computational predictions is a critical step in the lead optimization process. This involves synthesizing the designed compounds and evaluating their biological activity in vitro and in vivo. semanticscholar.org This iterative cycle of design, synthesis, and testing is essential for refining the structure of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. nih.gov
Identification of Novel Biological Targets and Therapeutic Indications for Pyrazolo[1,5-a]pyrimidine Derivatives
The broad spectrum of biological activities exhibited by pyrazolo[1,5-a]pyrimidine derivatives suggests that they may have therapeutic potential beyond their currently explored applications. nih.govekb.eg A significant area for future research is the identification of novel biological targets and, consequently, new therapeutic indications for this class of compounds.
Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without a preconceived target, can be a valuable tool in this endeavor. nih.gov This approach has the potential to uncover unexpected therapeutic activities and novel mechanisms of action.
Furthermore, exploring the activity of pyrazolo[1,5-a]pyrimidine derivatives against a wider range of biological targets is warranted. While much of the research has focused on protein kinases, these compounds may also interact with other important classes of proteins, such as G-protein coupled receptors, ion channels, and enzymes involved in metabolic pathways. researchgate.netresearchgate.net For instance, some derivatives have shown inhibitory activity against enzymes like phosphoinositide 3-kinases (PI3Ks) and cyclin-dependent kinases (CDKs). researchgate.netnih.gov Identifying new targets could open up opportunities for treating a variety of diseases, including neurodegenerative disorders, metabolic diseases, and infectious diseases. nih.govnih.gov
Strategies for Addressing Resistance Mechanisms in Therapeutic Applications
A major challenge in the clinical use of targeted therapies, including those based on the pyrazolo[1,5-a]pyrimidine scaffold, is the development of drug resistance. nih.gov This is a particularly significant issue in antitubercular research and in the context of kinase inhibitors for cancer treatment. nih.gov
Future research must focus on developing strategies to overcome or circumvent these resistance mechanisms. One approach is the design of next-generation inhibitors that are effective against mutated forms of the target protein. For example, second-generation tropomyosin receptor kinase (Trk) inhibitors with the pyrazolo[1,5-a]pyrimidine core have been developed to be active against resistance mutations that arise during treatment with first-generation inhibitors. mdpi.com
Another strategy is the use of combination therapies, where a pyrazolo[1,5-a]pyrimidine-based drug is co-administered with other agents that have different mechanisms of action. This can help to prevent the emergence of resistant clones and improve therapeutic outcomes. For instance, some pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have been shown to reverse multidrug resistance in cancer cells by inhibiting the activity of P-glycoprotein, a membrane transporter that pumps drugs out of cells. bohrium.commdpi.com
Understanding the molecular basis of resistance is also crucial. This involves identifying the specific mutations or pathway alterations that confer resistance to a particular drug. This knowledge can then be used to guide the development of more effective and durable therapies.
Q & A
Q. What are the common synthetic methodologies for preparing pyrazolo[1,5-a]pyrimidine-3-carbothioamide derivatives?
Synthesis typically involves cyclization reactions starting from 3-aminopyrazole precursors. Key methods include:
- Hydrazine hydrate with enamines : Reaction conditions (e.g., solvent, temperature) dictate whether cyanopyrazoles or aminopyrazoles form, which are then cyclized into pyrazolo[1,5-a]pyrimidines .
- Multi-step protocols : For example, starting with commercially available 2-acetylpyridine and dimethylformamide dimethylacetal to generate intermediates, followed by nucleophilic substitution and cyclization .
- Green synthesis : Ionic liquids like 2-methyl-imidazolium-oxalate can improve reaction efficiency and reduce environmental impact .
Q. How are this compound derivatives characterized structurally?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For ambiguous cases, (15N,1H) HMBC experiments resolve regioorientation .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for derivatives like 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile .
Q. What biological activities are associated with this compound derivatives?
- Antimicrobial activity : Derivatives with thiazol-2-yldiazenyl or carboxamide substituents show efficacy against bacterial and fungal strains .
- Anti-inflammatory potential : Substituted analogs, such as 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenyl derivatives, exhibit binding affinity to inflammatory targets .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity issues arise when unsymmetrical reagents lead to ambiguous cyclization products. Strategies include:
- Reaction optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) or temperature to favor specific intermediates .
- Advanced spectroscopy : HMBC experiments or X-ray crystallography clarify regiochemistry .
- Computational modeling : Tools like Discovery Studio predict regiochemical outcomes based on steric and electronic factors .
Q. How should contradictory biological activity data across studies be interpreted?
Contradictions often stem from:
- Substituent variability : Small structural changes (e.g., methyl vs. bromo groups) drastically alter activity. For example, 7-bromo derivatives may show enhanced binding compared to methyl-substituted analogs .
- Assay conditions : Differences in cell lines, concentrations, or solubility (e.g., logP values) affect results. Standardized protocols and dose-response curves are critical .
- Mechanistic studies : Pair in vitro assays (e.g., enzyme inhibition) with in vivo models to validate target engagement .
Q. What strategies optimize the synthesis of this compound derivatives for scale-up?
- Microwave-assisted synthesis : Reduces reaction time and improves yields compared to conventional heating .
- Flow chemistry : Enables continuous production of intermediates like ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate, minimizing purification steps .
- Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-coupling) introduce diverse substituents while maintaining regiocontrol .
Q. How can computational tools aid in designing novel this compound analogs?
- Molecular docking : Predict binding modes to targets like kinases or antimicrobial proteins using PDB structures .
- QSAR models : Relate substituent electronic properties (e.g., Hammett constants) to biological activity, guiding synthetic priorities .
- ADMET prediction : Software like ChemAxon evaluates pharmacokinetic properties (e.g., metabolic stability) early in design .
Data Contradiction Analysis
Q. Why do some studies report divergent antimicrobial activities for structurally similar derivatives?
- Substituent positioning : For example, a methyl group at the 7-position may enhance Gram-positive activity, while a bromo group at the same position broadens spectrum to Gram-negative strains .
- Synergistic effects : Combinations with known antibiotics (e.g., β-lactams) can amplify activity, complicating standalone evaluations .
Q. How do solvent systems influence reaction outcomes in pyrazolo[1,5-a]pyrimidine synthesis?
- Polar aprotic solvents (DMF, DMSO) : Favor nucleophilic substitution and cyclization but may increase side reactions like oxidation .
- Protic solvents (ethanol, water) : Improve solubility of hydrophilic intermediates but slow reaction kinetics .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
